![molecular formula C15H11F4N3 B2800393 [2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine CAS No. 1216267-00-3](/img/structure/B2800393.png)
[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine” is a chemical compound with the CAS Number: 1216267-00-3 . It has a molecular weight of 309.27 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes this compound, can be achieved through a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is noted for being reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H11F4N3/c16-11-4-1-9 (2-5-11)14-12 (7-20)22-8-10 (15 (17,18)19)3-6-13 (22)21-14/h1-6,8H,7,20H2 .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines, including this compound, involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 309.27 .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Researchers have developed efficient synthesis methods for imidazo[1,2-a]pyridine derivatives, demonstrating their utility in chemical synthesis. For instance, a novel synthesis approach for imidazo[1,5-a]pyridine derivatives was reported, starting from a related chloro- and trifluoromethyl-substituted pyridine methanamine, showcasing the versatility of these compounds in synthetic chemistry (Mihorianu et al., 2010). Additionally, the fluorinated derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their binding affinity to amyloid plaques, indicating their potential application in Alzheimer’s disease research (Zeng et al., 2006).
Antiviral and Antimicrobial Activity
Certain derivatives of [2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine have shown promising antiviral and antimicrobial properties. A study on biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine designed to optimize inhibitory properties on the replication of bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) identified potent antiviral compounds (Enguehard-Gueiffier et al., 2013). Another study synthesized Schiff’s bases and aryl aminomethyl derivatives showing antibacterial and antifungal activity, highlighting their potential in antimicrobial research (Kansagara et al., 2016).
Optical and Fluorescent Properties
Imidazo[1,2-a]pyridines and their derivatives exhibit interesting optical and fluorescent properties, making them suitable for applications in biomarkers and photochemical sensors. Research on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines evaluated their fluorescence emission, suggesting their utility as enhancers of fluorescence intensity for bioimaging and sensing applications (Velázquez-Olvera et al., 2012).
Antitubercular Activity
The antitubercular activity of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives against Mycobacterium smegmatis MC2 155 strain was explored, identifying compounds with significant antitubercular potential, thus contributing to the search for new therapeutic agents against tuberculosis (Abhale et al., 2016).
Future Directions
properties
IUPAC Name |
[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N3/c16-11-4-1-9(2-5-11)14-12(7-20)22-8-10(15(17,18)19)3-6-13(22)21-14/h1-6,8H,7,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYCPYGIVKGUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)C(F)(F)F)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.